[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
This compound is a pyrazolo[3,4-b]pyridinone derivative featuring a cyclopropyl group at position 3, a trifluoromethyl group at position 4, and an acetic acid moiety attached to the pyrazole nitrogen. The acetic acid substituent enhances solubility, making it a candidate for further derivatization or biological evaluation.
Properties
IUPAC Name |
2-[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c13-12(14,15)6-3-7(19)16-11-9(6)10(5-1-2-5)17-18(11)4-8(20)21/h3,5H,1-2,4H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTVEWLUWZFDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various industrial chemicals. Its stability and reactivity make it suitable for a range of applications .
Mechanism of Action
The mechanism of action of [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three analogs (Table 1), focusing on structural variations, synthetic pathways, and inferred physicochemical or biological behaviors.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridinone Derivatives
Key Observations
Structural Impact on Solubility: The acetic acid group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., phenyl or cyano groups in the second compound) . This is critical for pharmacokinetic optimization. In contrast, the trifluorophenyl-cyclopropane analog (third compound) exhibits higher lipophilicity, favoring blood-brain barrier penetration but limiting solubility .
Role of Trifluoromethyl vs. The cyano group in the second compound may introduce hydrogen-bonding interactions but could reduce metabolic stability due to susceptibility to hydrolysis .
Synthetic Accessibility: The target compound’s synthesis in ionic liquids ([bmim][BF₄]) aligns with green chemistry trends, offering higher yields and reduced waste compared to traditional cyclocondensation methods . Commercial discontinuation (noted in ) suggests challenges in scaling production, possibly due to cyclopropane ring strain or trifluoromethyl group incorporation .
Research Implications and Limitations
The discontinued commercial status highlights the need for improved synthetic protocols or stability studies. Further research should prioritize:
- Comparative pharmacokinetic profiling.
- Functional group diversification (e.g., esterification of the acetic acid for prodrug development).
Biological Activity
[3-Cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS No. 1018053-00-3) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 301.22 g/mol
- Synonyms : 1H-Pyrazolo[3,4-b]pyridine-1-acetic acid, 3-cyclopropyl-6,7-dihydro-6-oxo-4-(trifluoromethyl)-
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to [3-cyclopropyl-6-oxo...] have shown inhibitory effects on human tumor cell lines such as HeLa and HCT116. These studies reported IC50 values indicating effective concentrations required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [3-Cyclopropyl...] | HeLa | 0.36 |
| [3-Cyclopropyl...] | HCT116 | 1.8 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
- Selectivity : It exhibits a notable selectivity profile against CDK2 and CDK9, with a selectivity ratio of 265-fold favoring CDK2 over CDK9.
The mechanism by which [3-cyclopropyl-6-oxo...] exerts its biological effects involves:
- Binding Affinity : The compound binds to specific active sites on target enzymes or receptors.
- Cell Cycle Arrest : By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
- Signal Transduction Pathways : It may modulate various signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on Tumor Growth Inhibition : A study demonstrated that administration of a pyrazolo[3,4-b]pyridine derivative resulted in significant tumor size reduction in xenograft models.
- Pharmacokinetics and Toxicology : Another investigation assessed the pharmacokinetic profile of related compounds, noting favorable absorption and distribution characteristics with minimal toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
